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molecular formula C10H8N2O2 B8574723 5-(2-nitroethenyl)-1H-indole CAS No. 21005-48-1

5-(2-nitroethenyl)-1H-indole

Cat. No. B8574723
M. Wt: 188.18 g/mol
InChI Key: XEFIVGQCEDZMHM-UHFFFAOYSA-N
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Patent
US05466699

Procedure details

A mixture of the product from step (a) (7.5 g), ammonium acetate (1.5 g) and nitromethane (77 ml) was heated at 110° C. for 2 hours, then cooled and evaporated in vacuo. The residue was triturated with water to give the desired product as a yellow solid which was filtered off and dried (9.2 g).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
77 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([CH:10]=O)=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.C([O-])(=O)C.[NH4+].[N+:17]([CH3:20])([O-:19])=[O:18]>>[N+:17]([CH:20]=[CH:10][C:6]1[CH:5]=[C:4]2[C:9](=[CH:8][CH:7]=1)[NH:1][CH:2]=[CH:3]2)([O-:19])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C=O
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
77 mL
Type
reactant
Smiles
[N+](=O)([O-])C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with water

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=CC=1C=C2C=CNC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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